

Application Notes and Protocols for Labeling Peptides with L-Biotin-NH-5MP

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Compound of Interest					
Compound Name:	L-Biotin-NH-5MP				
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Introduction

L-Biotin-NH-5MP is a thiol-specific biotinylation reagent that enables the reversible labeling of cysteine-containing peptides. This reagent features a 5-Methylene Pyrrolone (5MP) moiety, which selectively reacts with sulfhydryl groups (-SH) via a Michael addition, forming a stable thioether linkage under physiological conditions. A key advantage of the 5MP linker is its susceptibility to cleavage under specific, mild conditions, allowing for the traceless removal of the biotin tag. This feature is particularly valuable in applications such as affinity purification, where the recovery of the native, unmodified peptide is desired.

Compared to traditional maleimide-based reagents, 5MP derivatives exhibit enhanced stability in aqueous solutions, with greater resistance to hydrolysis. The reaction with cysteine residues is rapid and highly specific over a pH range of 6.0 to 8.5.[1]

These application notes provide a comprehensive guide to the experimental protocols for labeling peptides with **L-Biotin-NH-5MP**, including reaction conditions, purification of the biotinylated peptide, and methods for cleaving the biotin tag.

Chemical Properties and Reaction Mechanism

Reagent Name: L-Biotin-NH-5MP



CAS Number: 2100288-18-2

Molecular Formula: C₁₅H₂₀N₄O₃S

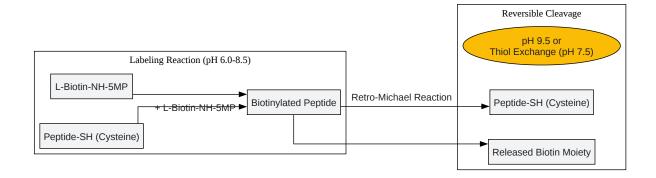
Molecular Weight: 336.41 g/mol

• Reactivity: Specifically targets free sulfhydryl groups (thiols) on cysteine residues.

Reaction pH: Optimal between 6.0 and 8.5.[1]

· Linkage: Reversible thioether bond.

The reaction mechanism involves the Michael addition of the thiol group from a cysteine residue to the activated double bond of the 5-Methylene Pyrrolone ring of **L-Biotin-NH-5MP**. This forms a stable covalent bond.



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Figure 1. Reversible Labeling Chemistry of L-Biotin-NH-5MP.

Experimental Protocols



Materials

- · Cysteine-containing peptide
- L-Biotin-NH-5MP[2]
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.5[1]
- Reducing agent (optional, for peptides with existing disulfide bonds): Tris(2carboxyethyl)phosphine (TCEP)
- Quenching Reagent (optional): β-mercaptoethanol (BME) or Dithiothreitol (DTT)
- Cleavage Buffer (for biotin removal):
 - Alkaline Buffer: 100 mM sodium phosphate, pH 9.5
 - Thiol Exchange Buffer: 50 mM HEPES, pH 7.5, containing 20 mM DTT or glutathione[1]
- Purification Supplies: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column, or streptavidin-agarose resin.

Protocol 1: Biotinylation of a Cysteine-Containing Peptide

This protocol is designed for a peptide with a free cysteine residue. If the peptide contains disulfide bonds, they must first be reduced using a reagent like TCEP.

- Peptide Preparation:
 - Dissolve the cysteine-containing peptide in the Reaction Buffer (pH 7.5) to a final concentration of 1-5 mg/mL.
 - If the peptide has low aqueous solubility, it can first be dissolved in a minimal amount of DMF or DMSO before dilution with the Reaction Buffer.



• L-Biotin-NH-5MP Solution Preparation:

 Immediately before use, dissolve L-Biotin-NH-5MP in anhydrous DMF or DMSO to prepare a 10 mM stock solution.

Labeling Reaction:

- Add a 10-fold molar excess of the 10 mM L-Biotin-NH-5MP stock solution to the peptide solution.[1] The optimal molar ratio may need to be determined empirically for each peptide.
- Incubate the reaction mixture at 37°C for 1 hour. The reaction is often complete within 10 minutes.
- Reaction Quenching (Optional):
 - To quench any unreacted L-Biotin-NH-5MP, a small molar excess of a thiol-containing reagent such as BME or DTT can be added.
- Purification of the Biotinylated Peptide:
 - The biotinylated peptide can be purified from excess reagent and byproducts using RP-HPLC with a C18 column. A water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically used for elution.[3]
 - Alternatively, for a quick cleanup, size-exclusion chromatography (desalting column) can be used if the peptide is significantly larger than the biotinylation reagent.

Protocol 2: Characterization of the Biotinylated Peptide

Successful biotinylation can be confirmed by mass spectrometry. The addition of **L-Biotin-NH-5MP** to a cysteine residue results in a specific mass increase.

- Mass Shift Calculation: The addition of one molecule of L-Biotin-NH-5MP (C₁₅H₂₀N₄O₃S)
 results in a mass increase of 336.41 Da.
- Analysis: Analyze the purified biotinylated peptide using MALDI-TOF or LC-ESI-MS to confirm the expected mass shift.



Parameter	Value	Reference
Reagent	L-Biotin-NH-5MP	[2]
Target Residue	Cysteine	[1]
Optimal pH Range	6.0 - 8.5	[1]
Recommended Buffer	50 mM HEPES, pH 7.5	[1]
Reaction Temperature	37°C	[1]
Reaction Time	10 - 60 minutes	[1]
Recommended Molar Excess	10-fold	[1]
Mass Shift	+336.41 Da	

Protocol 3: Cleavage of the Biotin Tag

The reversible nature of the 5MP linkage allows for the removal of the biotin tag to recover the native peptide.

Method A: Alkaline Hydrolysis

- Dissolve the purified biotinylated peptide in the Alkaline Buffer (pH 9.5).
- Incubate at 37°C. The half-life of the linkage at this pH is approximately 0.6 hours.[1]
- Monitor the cleavage by RP-HPLC or mass spectrometry.
- Purify the cleaved peptide using RP-HPLC.

Method B: Thiol Exchange

- Dissolve the purified biotinylated peptide in the Thiol Exchange Buffer (pH 7.5) containing a high concentration of a competing thiol (e.g., 20 mM DTT or glutathione).[1]
- Incubate at 37°C and monitor the reaction by RP-HPLC or mass spectrometry.



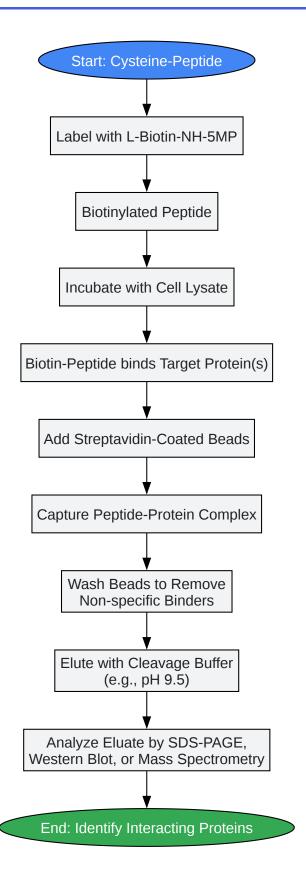
 Purify the cleaved peptide using RP-HPLC to separate it from the competing thiol and the released biotin moiety.

Cleavage Method	Buffer Conditions	Temperature	Half-life of Linkage	Reference
Alkaline Hydrolysis	100 mM Phosphate, pH 9.5	37°C	~0.6 hours	[1]
Thiol Exchange	50 mM HEPES, pH 7.5, with 20 mM DTT	37°C	Reaction proceeds to completion	[1]

Application: Affinity Purification Workflow

A primary application for reversibly biotinylated peptides is in affinity purification or pull-down assays to study protein-protein interactions. The ability to release the bait peptide and its binding partners under mild conditions is a significant advantage.





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Figure 2. Workflow for a Pull-Down Assay Using a Reversibly Biotinylated Peptide.



This workflow allows for the efficient capture of protein complexes and their subsequent release for analysis without the harsh denaturing conditions often required to break the strong biotin-streptavidin interaction.[4] This preserves the integrity of the interacting proteins, making this method ideal for studying protein complexes and signaling pathways.

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